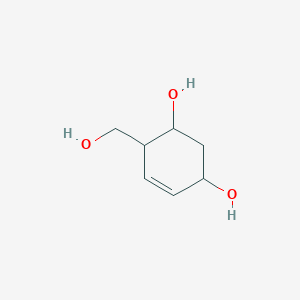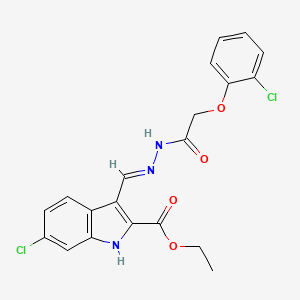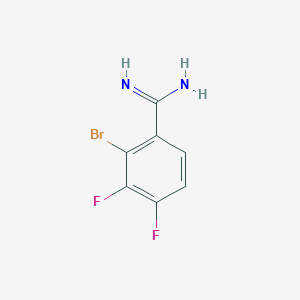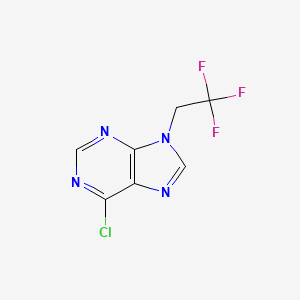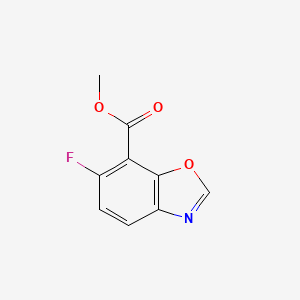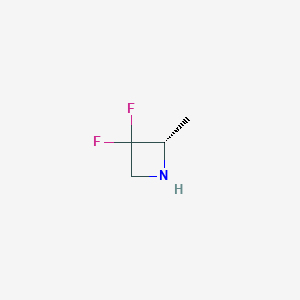
(2S)-3,3-Difluoro-2-methyl-azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3,3-Difluoro-2-methyl-azetidine typically involves the introduction of fluorine atoms into the azetidine ring. One common method is the fluorination of a suitable azetidine precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require low temperatures and anhydrous solvents to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters precisely, such as temperature, pressure, and reagent flow rates.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-3,3-Difluoro-2-methyl-azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of difluoro-ketones or carboxylic acids.
Reduction: Formation of difluoro-alkanes.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S)-3,3-Difluoro-2-methyl-azetidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioisostere
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its fluorinated structure can enhance the pharmacokinetic properties of drugs, making them more effective and longer-lasting.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Fluorinated azetidines can be incorporated into polymers to improve their thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of (2S)-3,3-Difluoro-2-methyl-azetidine involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. Additionally, the azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-3,3-Difluoro-2-methyl-pyrrolidine: A five-membered ring analog with similar fluorination.
(2S)-3,3-Difluoro-2-methyl-piperidine: A six-membered ring analog with similar fluorination.
(2S)-3,3-Difluoro-2-methyl-aziridine: A three-membered ring analog with similar fluorination.
Uniqueness
(2S)-3,3-Difluoro-2-methyl-azetidine is unique due to its four-membered ring structure, which imparts distinct chemical and biological properties. The strain in the azetidine ring can lead to higher reactivity compared to its five- and six-membered analogs. Additionally, the specific positioning of the fluorine atoms can enhance its interaction with biological targets, making it a valuable compound in drug discovery and materials science.
Propiedades
Fórmula molecular |
C4H7F2N |
|---|---|
Peso molecular |
107.10 g/mol |
Nombre IUPAC |
(2S)-3,3-difluoro-2-methylazetidine |
InChI |
InChI=1S/C4H7F2N/c1-3-4(5,6)2-7-3/h3,7H,2H2,1H3/t3-/m0/s1 |
Clave InChI |
KKGBXWWINMKIKP-VKHMYHEASA-N |
SMILES isomérico |
C[C@H]1C(CN1)(F)F |
SMILES canónico |
CC1C(CN1)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12852003.png)

![Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate](/img/structure/B12852016.png)
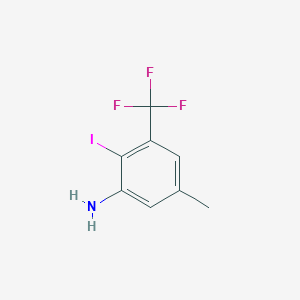
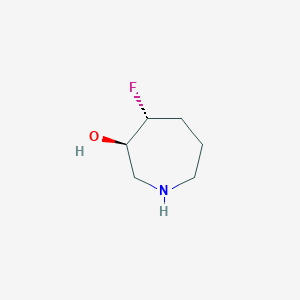
![1-(4-(Difluoromethoxy)phenyl)-3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)thiourea](/img/structure/B12852035.png)

![Ethyl 1-(aminomethyl)spiro[2.5]octane-6-carboxylate](/img/structure/B12852041.png)

